3-Acetoxy-4'-methylbenzophenone
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Overview
Description
3-Acetoxy-4’-methylbenzophenone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 3-position and a methyl group at the 4’-position on the benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4’-methylbenzophenone typically involves the acetylation of 4’-methylbenzophenone. One common method is the reaction of 4’-methylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-4’-methylbenzophenone may involve large-scale acetylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
3-Acetoxy-4’-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxy-3’-methylbenzophenone: Similar structure but with different positional isomers.
3-Hydroxy-4’-methylbenzophenone: Contains a hydroxy group instead of an acetoxy group.
4-Methylbenzophenone: Lacks the acetoxy group.
Uniqueness
3-Acetoxy-4’-methylbenzophenone is unique due to the presence of both the acetoxy and methyl groups, which confer specific chemical and physical properties. These properties make it suitable for various applications in research and industry .
Properties
IUPAC Name |
[3-(4-methylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-8-13(9-7-11)16(18)14-4-3-5-15(10-14)19-12(2)17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDKWXXUUDBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641622 |
Source
|
Record name | 3-(4-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-36-2 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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